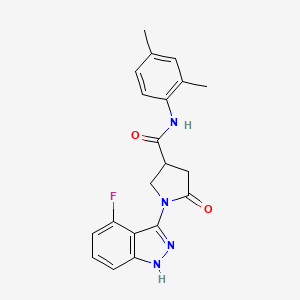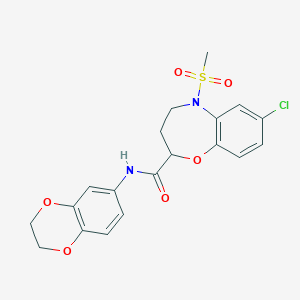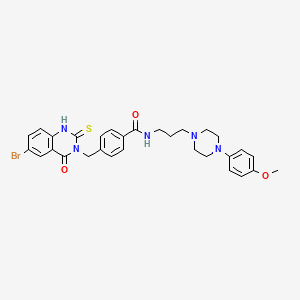![molecular formula C23H19ClN2O2S B11224259 2-[(3-chlorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B11224259.png)
2-[(3-chlorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a quinazolinone core substituted with chlorophenyl and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the aromatic rings.
Applications De Recherche Scientifique
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazolinone derivatives with different substituents on the aromatic rings. Examples include:
- 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of substituents, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H19ClN2O2S |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H19ClN2O2S/c1-28-21-12-5-2-8-17(21)14-26-22(27)19-10-3-4-11-20(19)25-23(26)29-15-16-7-6-9-18(24)13-16/h2-13H,14-15H2,1H3 |
Clé InChI |
UBUUDCDOCSQFRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-8-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11224176.png)
![benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11224180.png)
![4-(azepan-1-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11224191.png)
![4-(3,4-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11224201.png)
![2'-benzyl-N-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11224206.png)

![4-benzoyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11224221.png)
![3-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11224227.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B11224228.png)

![N-(2,5-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11224244.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11224250.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11224265.png)
